molecular formula C14H19NO2 B3096997 1-(2-Phenylethyl)piperidine-3-carboxylic acid CAS No. 129597-80-4

1-(2-Phenylethyl)piperidine-3-carboxylic acid

Cat. No.: B3096997
CAS No.: 129597-80-4
M. Wt: 233.31 g/mol
InChI Key: BDXDRVVZESQZHR-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a phenylethyl group attached to the piperidine ring at the second position and a carboxylic acid group at the third position

Mechanism of Action

Target of Action

The primary target of 1-(2-Phenylethyl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an increase in GABAergic inhibition, which results in decreased neuronal excitability .

Biochemical Pathways

GABAergic signaling pathway . By increasing the availability of GABA, it enhances the inhibitory effects of GABA on post-synaptic neurons, thereby modulating the overall excitability of the neuronal network .

Result of Action

The inhibition of GABA uptake by this compound leads to an increase in the concentration of GABA in the synaptic cleft. This results in enhanced GABAergic inhibition, which can lead to a decrease in neuronal excitability. This could potentially have therapeutic implications in conditions characterized by excessive neuronal activity, such as epilepsy and neuropathic pain .

Biochemical Analysis

Biochemical Properties

1-(2-Phenylethyl)piperidine-3-carboxylic acid is known to participate in various biochemical reactions. It has been reported to exhibit significant in vitro activity as an inhibitor of the uptake of GABA into neuronal and glial cells . This suggests that it interacts with GABA transporters, which are proteins that play a crucial role in the regulation of GABAergic neurotransmission .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on GABAergic neurotransmission. By inhibiting the uptake of GABA, it can potentially increase the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing GABAergic signaling . This could have various effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GABA transporters. As an inhibitor of GABA uptake, it prevents the reuptake of this neurotransmitter into neurons and glial cells, thereby increasing its availability in the synaptic cleft . This can lead to enhanced activation of GABA receptors and increased GABAergic signaling .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl and the so far available data, the metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of phenylethylamine with a suitable piperidine derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1-(2-Phenylethyl)piperidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: A simpler analog without the phenylethyl group.

    Phenylethylamine: Lacks the piperidine ring but contains the phenylethyl group.

    Pipecolic acid: Contains a piperidine ring with a carboxylic acid group but lacks the phenylethyl group.

Uniqueness

1-(2-Phenylethyl)piperidine-3-carboxylic acid is unique due to the presence of both the phenylethyl group and the piperidine ring, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXDRVVZESQZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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